

Technical Guide: (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Iodo-pyridin-4-yl)-carbamic acid
tert-butyl ester

Cat. No.: B1311345

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester**, a key building block in modern medicinal chemistry. With a molecular weight of 320.13 g/mol, this versatile intermediate plays a crucial role in the synthesis of complex pharmaceutical compounds, most notably in the development of targeted cancer therapies. This document details the physicochemical properties of the title compound, its synthesis, and its application in the construction of advanced drug molecules, with a particular focus on its use in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib. Detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions are provided, alongside diagrams illustrating the synthetic pathways.

Physicochemical Properties

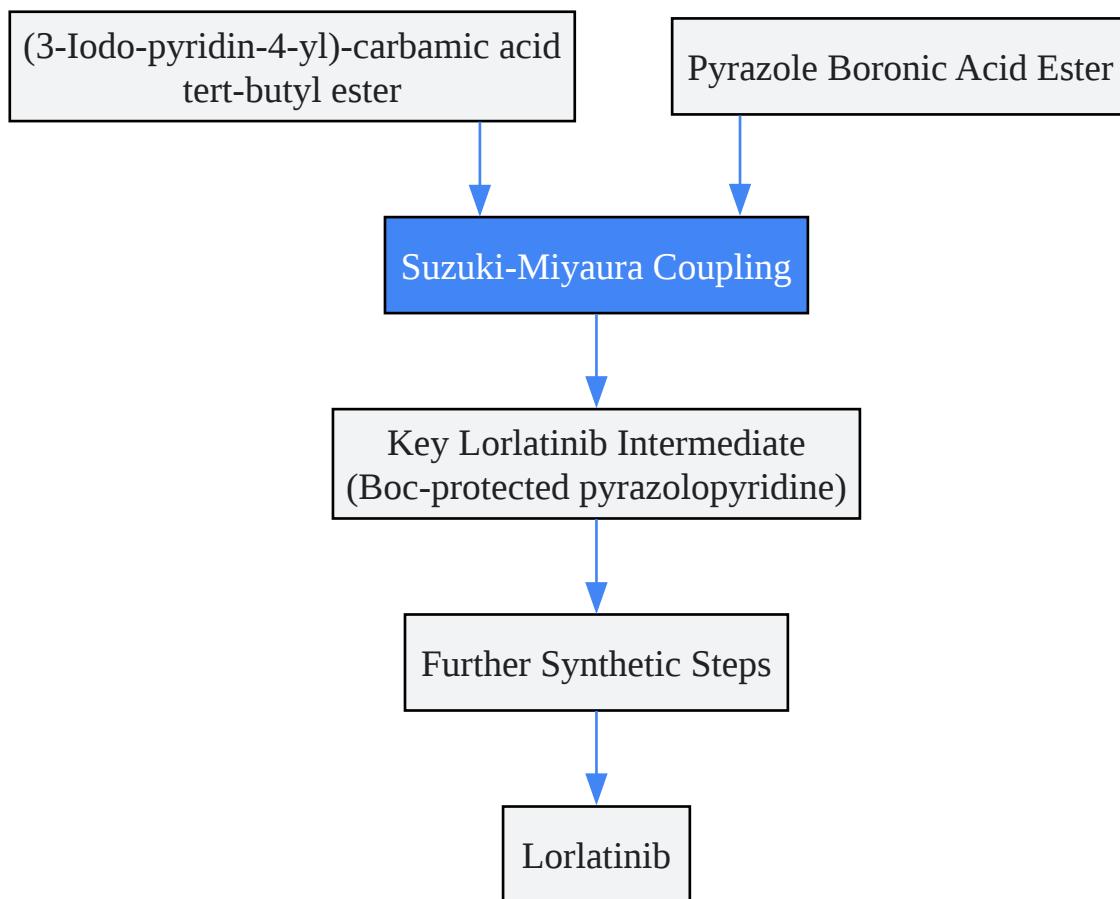
(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester is a valuable reagent in organic synthesis, particularly in the construction of heteroaromatic systems. Its key properties are summarized below.

Property	Value	Reference
Molecular Weight	320.13 g/mol	[1]
Molecular Formula	C ₁₀ H ₁₃ IN ₂ O ₂	[1]
CAS Number	211029-67-3	[1]
Appearance	Yellow solid	Chem-Impex
Purity	≥ 95% (HPLC)	Chem-Impex
Storage Conditions	Store at 0-8°C	Chem-Impex

Synthesis of (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester

The synthesis of the title compound is typically achieved through a directed ortho-metallation followed by iodination. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis


A solution of 4-(tert-butoxycarbonylamino)pyridine and N,N,N',N'-tetramethylethylenediamine in tetrahydrofuran is cooled to -78°C. To this solution, n-butyllithium is added dropwise, and the reaction mixture is stirred for a specified period. Subsequently, a solution of iodine in tetrahydrofuran is added. The reaction is then quenched, and the product is isolated and purified using column chromatography.

Application in Pharmaceutical Synthesis: The Case of Lorlatinib

(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester is a critical intermediate in the synthesis of Lorlatinib (PF-06463922), a potent, brain-penetrant, and macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[\[2\]](#)[\[3\]](#) Lorlatinib is used in the treatment of certain types of non-small cell lung cancer (NSCLC).[\[3\]](#) The synthesis of Lorlatinib involves a convergent approach where the title compound is used in a key Suzuki-Miyaura cross-coupling reaction to construct the pyrazolopyridine core of the molecule.[\[3\]](#)

Synthetic Pathway to a Key Lorlatinib Intermediate

The overall synthetic strategy involves the coupling of two key fragments: the pyrazole-containing fragment and the pyridine-containing fragment derived from **(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester**. A simplified workflow is presented below.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a key Lorlatinib intermediate.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is a representative procedure for the Suzuki-Miyaura coupling reaction to form the key pyrazolopyridine intermediate.

Reaction Scheme:

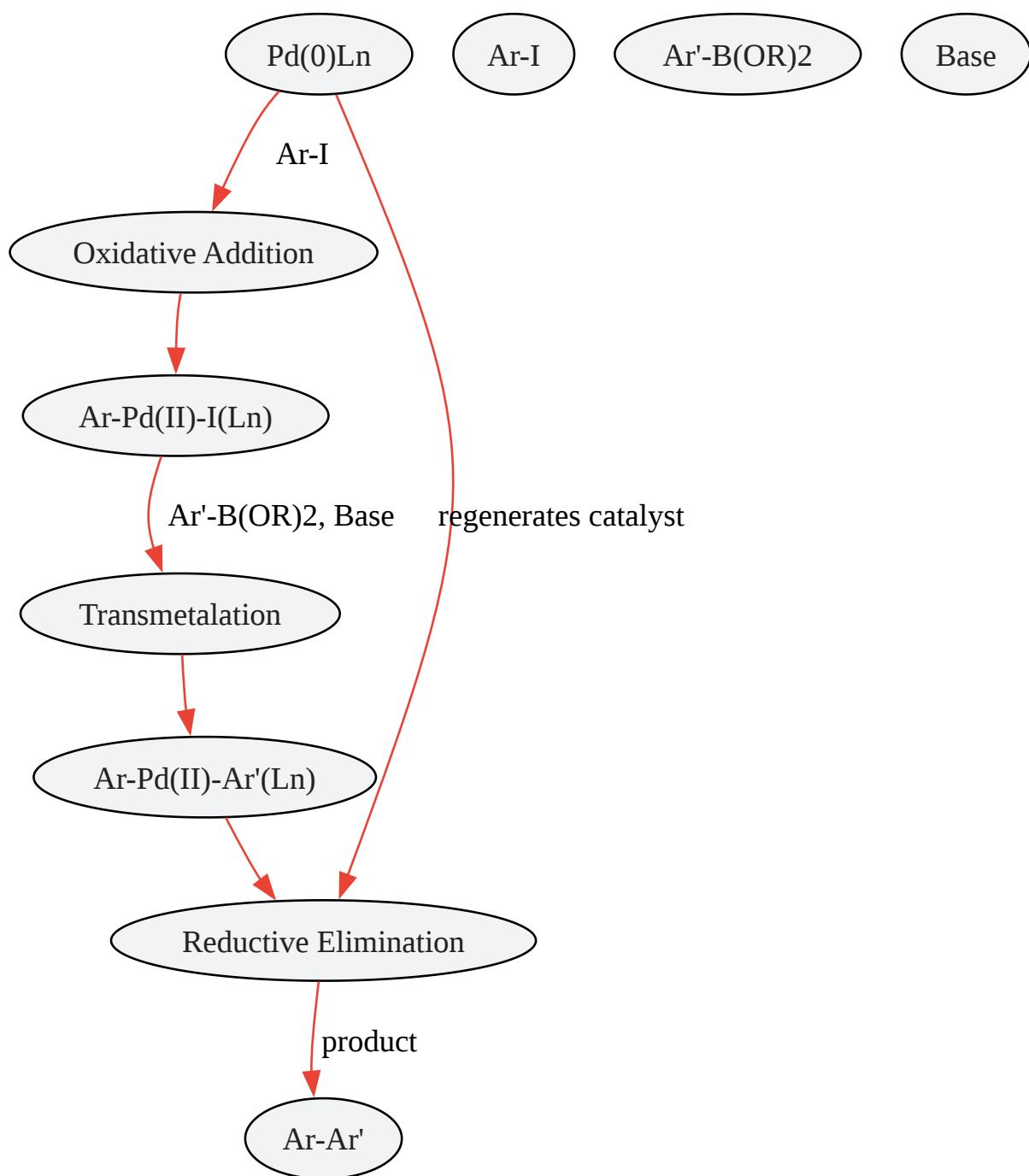
(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester is coupled with a suitable pyrazole boronic acid ester in the presence of a palladium catalyst and a base.

Reagents and Materials:

- **(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester**
- Pyrazole boronic acid ester derivative
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or a pre-catalyst system)
- Base (e.g., CsF , K_2CO_3 , or K_3PO_4)
- Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

- To a reaction vessel, add **(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester**, the pyrazole boronic acid ester, and the base.
- Degas the solvent mixture (e.g., by bubbling with argon or nitrogen for 15-20 minutes).
- Add the degassed solvent to the reaction vessel.
- Add the palladium catalyst to the mixture.
- Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous work-up, extracting the product with an organic solvent.
- Dry the combined organic layers over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolopyridine intermediate.


To suppress the homocoupling of the boronic ester, a slow addition of the boronic ester solution to the reaction mixture containing the other reagents can be employed.[3]

Key Reaction Mechanisms

The utility of **(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester** is centered on its ability to participate in palladium-catalyzed cross-coupling reactions. The iodine substituent provides a reactive handle for these transformations.

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

While the synthesis of Lorlatinib primarily utilizes a Suzuki coupling, **(3-*Iodo-pyridin-4-yl*)-carbamic acid *tert-butyl ester*** is also a suitable substrate for Buchwald-Hartwig amination, another powerful C-N bond-forming reaction. This reaction couples aryl halides with amines in the presence of a palladium catalyst.

Conclusion

(3-*Iodo-pyridin-4-yl*)-carbamic acid *tert-butyl ester* is a fundamentally important building block for the synthesis of complex, biologically active molecules. Its application in the synthesis of the kinase inhibitor Lorlatinib highlights its significance in modern drug discovery. The methodologies described in this guide, particularly the Suzuki-Miyaura cross-coupling, provide a robust framework for the utilization of this versatile intermediate in the development of novel therapeutics. Researchers and scientists in the field of drug development will find this compound to be an invaluable tool in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2019209633A1 - Solid state forms of lorlatinib and their preparation - Google Patents [patents.google.com]
- 2. medkoo.com [medkoo.com]
- 3. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 4. To cite this document: BenchChem. [Technical Guide: (3-*Iodo-pyridin-4-yl*)-carbamic acid *tert-butyl ester*]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1311345#3-iodo-pyridin-4-yl-carbamic-acid-tert-butyl-ester-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com